2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic molecule that combines several functional groups, including an ethoxycarbonyl group, a benzothiophene ring, and a pyrazole carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiophene Intermediate: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable diene under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate in the presence of a base like triethylamine.
Coupling with Pyrazole Derivative: The final step involves coupling the benzothiophene intermediate with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the benzothiophene attacks the carbonyl carbon of the pyrazole ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The benzothiophene and pyrazole moieties are known for their bioactivity, potentially offering applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for the development of new drugs.
Industry
Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzothiophene ring might bind to hydrophobic pockets, while the pyrazole carboxylate could form hydrogen bonds or ionic interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: can be compared to other benzothiophene derivatives and pyrazole esters.
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-ethoxycarbonylbenzothiophene.
Pyrazole Esters: Compounds such as 4-chloro-1-methyl-1H-pyrazole-3-carboxylate and its various substituted derivatives.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure enables it to participate in diverse chemical processes, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H20ClN3O5S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O5S/c1-3-26-17(24)14-10-6-4-5-7-12(10)28-16(14)20-13(23)9-27-18(25)15-11(19)8-22(2)21-15/h8H,3-7,9H2,1-2H3,(H,20,23) |
InChI Key |
HWXJTUYVFSUGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.